2-Hydrazinylthiazole
Overview
Description
2-Hydrazinylthiazole is a heterocyclic compound containing a thiazole ring substituted with a hydrazine group at the second positionThe thiazole ring is a common structural motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery .
Mechanism of Action
Target of Action
2-Hydrazinylthiazole has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the KasA protein of Mtb .
Mode of Action
The in silico analyses of the pyridine appended this compound derivatives have been studied to find the mode of binding of the active compounds with KasA protein of Mtb . The active compounds showed a strong binding score , indicating a high affinity for the target protein, which could lead to inhibition of the protein’s function.
Biochemical Pathways
The KasA protein plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mtb . Therefore, the inhibition of KasA could disrupt the synthesis of mycolic acids, affecting the integrity of the bacterial cell wall and leading to the death of the bacteria.
Pharmacokinetics
The drug-likeness of pyridine appended this compound derivatives was validated using the lipinski and veber rules , suggesting that these compounds likely have favorable ADME properties.
Result of Action
The compounds 2b, 3b, 5b, and 8b, which are derivatives of this compound, have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM . This suggests that these compounds are effective in inhibiting the growth of Mtb.
Biochemical Analysis
Biochemical Properties
2-Hydrazinylthiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit significant antimycobacterial activity by interacting with the KasA protein of Mycobacterium tuberculosis . The compound binds to the active site of KasA, inhibiting its function and thereby disrupting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . Additionally, this compound has been observed to interact with other biomolecules, such as human embryonic kidney cell lines (HEK293t), where it exhibits low cytotoxicity .
Cellular Effects
This compound influences various cellular processes and functions. In Mycobacterium tuberculosis, it inhibits cell growth by targeting the KasA protein, leading to the disruption of cell wall synthesis . In human cells, particularly HEK293t cells, this compound has been shown to have minimal cytotoxic effects, with cell viability remaining high even at significant concentrations . This suggests that the compound may selectively target bacterial cells while sparing human cells, making it a promising candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of the KasA protein in Mycobacterium tuberculosis, inhibiting its enzymatic activity and preventing the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, this compound may interact with other proteins and enzymes, potentially influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that this compound retains its antimycobacterial activity over time, suggesting that it may be a stable and effective therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antimycobacterial activity, with higher doses leading to increased inhibition of Mycobacterium tuberculosis growth . At very high doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antimycobacterial activity. The compound interacts with enzymes such as KasA, inhibiting their function and disrupting the synthesis of mycolic acids . This inhibition affects the metabolic flux and metabolite levels within the bacterial cells, ultimately leading to cell death.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound may interact with binding proteins that facilitate its distribution to target sites, such as the KasA protein in Mycobacterium tuberculosis . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is likely localized to specific cellular compartments, such as the cytoplasm, where it can interact with target enzymes and proteins . Post-translational modifications or targeting signals may direct this compound to specific organelles or compartments within the cell, enhancing its therapeutic efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis methodology. One common approach is the reaction of thiosemicarbazide with α-haloketones under reflux conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, the use of environmentally benign solvents like water or polyethylene glycol (PEG-400) can minimize the environmental impact. Additionally, microwave irradiation and ultrasonication can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or diazenes.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include azides, diazenes, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Comparison with Similar Compounds
2-Aminothiazole: Similar to 2-hydrazinylthiazole but with an amino group instead of a hydrazine group.
2-Mercaptothiazole: Contains a thiol group at the second position.
2-Hydrazinylbenzothiazole: A benzothiazole derivative with a hydrazine group.
Uniqueness: this compound is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fight against drug-resistant bacterial infections .
Properties
IUPAC Name |
1,3-thiazol-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNEJOURYOHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474773 | |
Record name | 2-Hydrazinylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-51-4 | |
Record name | 2-Hydrazinylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydrazinylthiazole derivatives promising candidates for antimycobacterial agents?
A1: Research suggests that certain this compound derivatives demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). This activity stems from their ability to inhibit the KasA protein, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [] Computational studies revealed strong binding affinities between these compounds and the KasA protein, indicating a potential mechanism of action. []
Q2: How does the structure of this compound derivatives influence their antimycobacterial activity?
A2: The antimycobacterial activity of this compound derivatives is significantly affected by modifications to their core structure. Studies have shown that incorporating pyridine rings and specific substituents at the 2-hydrazinyl position can enhance their potency against Mtb. [] For instance, compounds with a 4-cyanophenyl group at the 4-position of the thiazole ring exhibited increased anticancer activity against HCT-116 and MCF-7 cell lines compared to cisplatin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved efficacy.
Q3: What are the advantages of using mechanochemical synthesis for producing 2-hydrazinylthiazoles?
A3: Mechanochemical synthesis, particularly utilizing ball-milling techniques, offers a greener and more efficient approach for synthesizing 2-hydrazinylthiazoles. [] This method allows for solvent-free or reduced-solvent conditions, minimizing waste generation and environmental impact. Additionally, the one-pot sequential acid- and base-mediated reactions under ball-milling conditions enable the rapid assembly of complex 2-hydrazinylthiazoles from readily available starting materials like α-chloroketones and thiosemicarbazides. [] This approach streamlines the synthesis process and contributes to the development of more sustainable chemical practices.
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